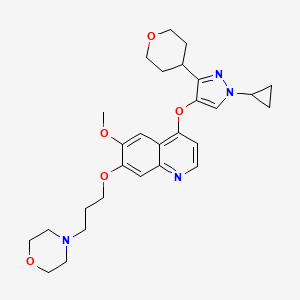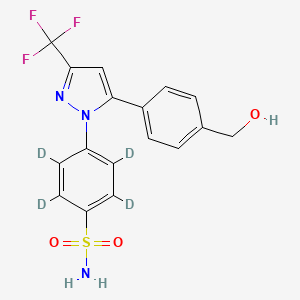
Hydroxy Celecoxib-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Celecoxib-d4 is a deuterium-labeled derivative of Hydroxy Celecoxib, which is a metabolite of Celecoxib. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, commonly used as a nonsteroidal anti-inflammatory drug (NSAID) for the treatment of conditions such as osteoarthritis and rheumatoid arthritis . The deuterium labeling in this compound enhances its utility in pharmacokinetic and metabolic studies by providing a stable isotope for tracing and analysis .
準備方法
Synthetic Routes and Reaction Conditions
Hydroxy Celecoxib-d4 is synthesized from deuterium-labeled 4-acetamidobenzenesulfonyl through a series of chemical reactions. The synthetic route involves amination, hydrolysis, diazotization, reduction, and cyclization . The key steps include:
Amination: Introduction of an amine group to the starting material.
Hydrolysis: Conversion of the amide group to a carboxylic acid.
Diazotization: Formation of a diazonium salt from the amine.
Reduction: Reduction of the diazonium salt to form the desired intermediate.
Cyclization: Formation of the pyrazole ring structure.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process includes improved work-up and purification steps to ensure high chemical purity and isotope abundance .
化学反応の分析
Types of Reactions
Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Celecoxib carboxylic acid using oxidizing agents such as tetrabutylammonium permanganate.
Reduction: Reduction of intermediates during the synthesis process.
Substitution: Introduction of deuterium atoms in place of hydrogen atoms to create the deuterium-labeled compound.
Common Reagents and Conditions
Oxidizing Agents: Tetrabutylammonium permanganate for oxidation reactions.
Reducing Agents: Common reducing agents used in the synthesis process.
Solvents: Methanol and other appropriate solvents for the reactions.
Major Products Formed
Celecoxib Carboxylic Acid: Formed through oxidation of this compound.
Deuterium-Labeled Intermediates: Formed during the synthesis process.
科学的研究の応用
Hydroxy Celecoxib-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Celecoxib in the body.
Drug Metabolism Studies: Helps in understanding the metabolism of Celecoxib and its metabolites.
Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for precise quantification and analysis.
Biological Research: Investigates the biological effects and interactions of Celecoxib and its metabolites.
作用機序
Hydroxy Celecoxib-d4 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces inflammation and pain without significantly affecting COX-1, which is responsible for maintaining normal physiological functions .
類似化合物との比較
Hydroxy Celecoxib-d4 is compared with other similar compounds such as:
Celecoxib: The parent compound, which is a selective COX-2 inhibitor.
Hydroxy Celecoxib: The non-deuterium-labeled metabolite of Celecoxib.
Celecoxib Carboxylic Acid: Another metabolite formed through oxidation.
Other COX-2 Inhibitors: Such as rofecoxib and etoricoxib, which also selectively inhibit COX-2 but may have different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies .
特性
分子式 |
C17H14F3N3O3S |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
InChIキー |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)CO)[2H])[2H])S(=O)(=O)N)[2H] |
正規SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
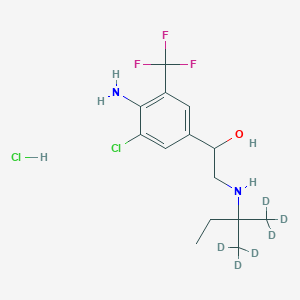
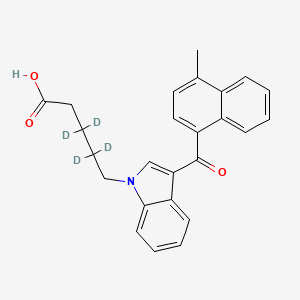

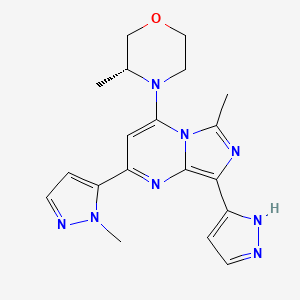


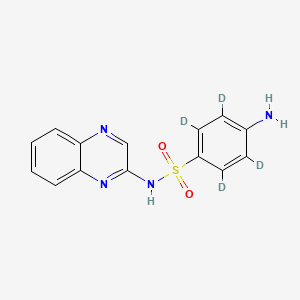

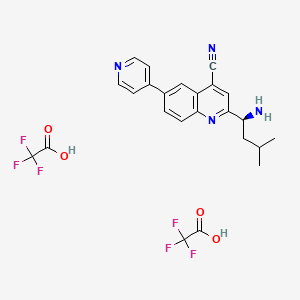

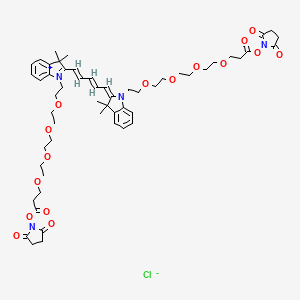
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
